



# Application Notes: Isotope Ratio Mass Spectrometry for Detecting Exogenous Epitestosterone

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Compound of Interest		
Compound Name:	Epitestosterone	
Cat. No.:	B028515	Get Quote

#### Introduction

**Epitestosterone** is the inactive 17α-epimer of testosterone and a naturally occurring steroid in humans. In sports, **epitestosterone** is a prohibited substance because it can be used as a masking agent to normalize the urinary testosterone/**epitestosterone** (T/E) ratio, which is a key marker for detecting testosterone administration.[1][2][3] The administration of exogenous testosterone elevates the T/E ratio, and co-administration of **epitestosterone** can lower this ratio back to a normal range, thus confounding standard doping tests.[1][2][3] Isotope Ratio Mass Spectrometry (IRMS) is a definitive method to uncover the administration of synthetic **epitestosterone** by measuring the carbon isotope ratio (¹³C/¹²C) in urinary steroids.[1][2][4][5]

#### Principle of the Method

The fundamental principle of IRMS in doping control lies in the difference in the  $^{13}$ C/ $^{12}$ C ratio between endogenous steroids produced by the human body and their synthetic counterparts. [6][7][8] Synthetic steroids, including **epitestosterone**, are typically manufactured from plant sterols, which have a lower  $^{13}$ C content (are more  $^{13}$ C-depleted) compared to the precursors of endogenous steroids in the human body.[8] This difference in isotopic composition is expressed as a delta value ( $^{513}$ C) in parts per thousand ( $^{513}$ C) A significantly more negative  $^{513}$ C value for urinary **epitestosterone** compared to endogenous reference compounds (ERCs) is a strong indicator of the administration of exogenous **epitestosterone**.[1][2][8]



### **Applications**

- Anti-Doping Control: The primary application is in anti-doping testing to confirm the use of synthetic epitestosterone, particularly when an athlete's urine sample shows an unusual steroid profile but a normal T/E ratio.[1][2][10]
- Forensic Toxicology: This method can be applied in forensic investigations to detect the misuse of anabolic agents.
- Clinical Research: IRMS can be utilized in clinical studies to investigate steroid metabolism and pharmacokinetics.

# **Experimental Protocols**

A comprehensive protocol for the detection of exogenous **epitestosterone** using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) involves several critical steps from sample preparation to data analysis.

### 1. Sample Preparation

The goal of sample preparation is to isolate and purify **epitestosterone** from the complex urine matrix to ensure accurate IRMS analysis.[11][12]

- Enzymatic Hydrolysis (Deconjugation): Steroids in urine are primarily excreted as glucuronide and sulfate conjugates. To analyze the free steroid, these conjugates must be cleaved.
  - To a urine sample (typically 5-10 mL), add a phosphate buffer (pH 7.0).[2]
  - Add β-glucuronidase from E. coli.[1][2]
  - Incubate the mixture to allow for the enzymatic cleavage of the glucuronide conjugates.
- Solid-Phase Extraction (SPE): SPE is used to extract and concentrate the steroids from the urine.
  - Condition an octadecyl (C18) SPE column with methanol followed by water.



- Load the hydrolyzed urine sample onto the SPE column.
- Wash the column to remove interfering substances.
- Elute the steroids with a suitable organic solvent, such as methanol or acetonitrile.
- High-Performance Liquid Chromatography (HPLC) Purification: A semi-preparative HPLC step is crucial for isolating epitestosterone from other urinary steroids to prevent isobaric interferences during IRMS analysis.[1][2][12]
  - The dried extract from the SPE step is redissolved in the HPLC mobile phase.[2]
  - The sample is injected into an HPLC system equipped with a C18 column.[2]
  - Fractions are collected based on the retention time of epitestosterone, which is monitored by a UV detector (at 240 nm).[2]
  - The fraction containing epitestosterone is collected and dried.[2]
  - Advanced techniques like two-dimensional LC (2D-LC) or immunoaffinity chromatography
    can also be employed for enhanced purification.[11][13]
- 2. Derivatization (Optional but common for GC analysis)

While some modern IRMS methods can analyze underivatized steroids, derivatization can improve chromatographic properties.[8][14] For GC-C-IRMS analysis of steroids, acetylation is a common derivatization procedure.[14]

- The dried HPLC fraction is treated with a mixture of pyridine and acetic anhydride.[14]
- The reaction mixture is heated to form the acetate ester of **epitestosterone**.[14]
- The derivatized sample is then dried and reconstituted in a suitable solvent for injection into the GC-C-IRMS.[14]
- 3. GC-C-IRMS Analysis



- Gas Chromatography (GC): The derivatized or underivatized sample is injected into a gas chromatograph, where epitestosterone is separated from any remaining impurities on a capillary column.
- Combustion: The eluting compounds from the GC column are passed through a combustion reactor (a furnace containing a catalyst, typically copper oxide) at a high temperature (e.g., 950°C). This process quantitatively converts the organic compounds into carbon dioxide (CO<sub>2</sub>) and water.
- Isotope Ratio Mass Spectrometry (IRMS): The resulting CO<sub>2</sub> gas is introduced into the ion source of the mass spectrometer. The IRMS measures the ratio of the ion beams corresponding to the different isotopic masses of CO<sub>2</sub> (m/z 44 for <sup>12</sup>C<sup>16</sup>O<sub>2</sub>, m/z 45 for <sup>13</sup>C<sup>16</sup>O<sub>2</sub> and <sup>12</sup>C<sup>17</sup>O<sup>16</sup>O, and m/z 46 for <sup>12</sup>C<sup>18</sup>O<sup>16</sup>O). This allows for the precise determination of the <sup>13</sup>C/<sup>12</sup>C ratio of the original **epitestosterone** molecule.
- 4. Data Analysis and Interpretation

The  $^{13}$ C/ $^{12}$ C ratio is expressed as a  $\delta^{13}$ C value (in %) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The administration of exogenous **epitestosterone** is inferred by comparing the  $\delta^{13}$ C value of **epitestosterone** to that of endogenous reference compounds (ERCs).

- Endogenous Reference Compounds (ERCs): ERCs are steroids that are not affected by the administration of testosterone or **epitestosterone**, such as pregnanediol (PD) or 11-ketoetiocholanolone.[8]
- Interpretation Criteria: According to the World Anti-Doping Agency (WADA) guidelines, a significant difference (typically a difference of more than 3‰) between the δ¹³C value of a target compound (like epitestosterone or a testosterone metabolite) and an ERC is considered indicative of doping.[9]

### **Data Presentation**

The following tables summarize the quantitative data for  $\delta^{13}$ C values of endogenous and synthetic steroids, which are crucial for the interpretation of IRMS results.

Table 1:  $\delta^{13}$ C Values of Synthetic vs. Endogenous **Epitestosterone** 



Steroid	Source	Mean δ¹³C Value (‰)	Standard Deviation (‰)	Reference
Epitestosterone	Endogenous (Healthy Males, n=43)	-23.8	0.93	[1][2]
Epitestosterone	Synthetic (n=4)	≤ -30.3	-	[1][2]

Table 2: δ¹³C Values of Urinary Steroids in a Control Group

Steroid	Mean δ¹³C Value (‰)	Standard Deviation (‰)
Epitestosterone	-23.8	0.93
Androsterone	-22.5	1.2
Etiocholanolone	-23.1	1.1
Pregnanediol (ERC)	-21.9	1.0

Note: The values for Androsterone, Etiocholanolone, and Pregnanediol are representative and can vary based on diet and population.[4][15]

Table 3: Example of IRMS Results Suggesting **Epitestosterone** Administration

Analyte	δ¹³C Value (‰)
Epitestosterone	-32.6
Androsterone	-28.9
Etiocholanolone	-29.5
Pregnanediol (ERC)	-22.1

In this example, the large difference in  $\delta^{13}$ C values between **epitestosterone** and the ERC, as well as the depleted values for testosterone metabolites (androsterone and etiocholanolone),

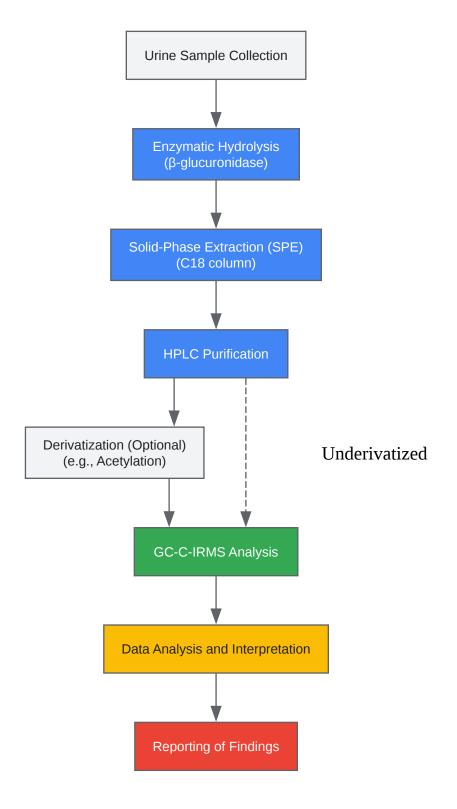


strongly suggests the administration of exogenous **epitestosterone** and possibly testosterone. [1][2]

## **Visualization**

Experimental Workflow for Detecting Exogenous Epitestosterone using IRMS





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Caption: Workflow for the detection of exogenous epitestosterone using GC-C-IRMS.



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